ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBP is a piperidinecarboxylate derivative that has been synthesized through a multistep process involving several chemical reactions.
Scientific Research Applications
Synthesis Techniques
Research in the field has developed various synthetic methods and applications for compounds similar to ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. For example, Takács et al. (2014) explored the use of piperidines with ester functionalities as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process allows for the efficient synthesis of carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively, under mild conditions (Takács et al., 2014).
Structural and Molecular Studies
Research by Kariyappa et al. (2016) on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, provides insights into the molecular structure and potential reactivity of such compounds. This study highlighted the characterization and crystal structure, offering a basis for understanding similar ethyl piperidinecarboxylate derivatives (Kariyappa et al., 2016).
Analytical and Material Science Applications
The synthesis and characterization of various piperidine derivatives have implications in materials science, as demonstrated by Desai et al. (2004). They synthesized hindered-phenol-containing amine moieties and tested their performance in polypropylene copolymers, assessing their potential as antioxidants (Desai et al., 2004).
properties
IUPAC Name |
ethyl 1-[(2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-4-29-23(26)24(17-19-8-7-10-21(16-19)27-2)12-14-25(15-13-24)18-20-9-5-6-11-22(20)28-3/h5-11,16H,4,12-15,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZKFDJVWINAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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